molecular formula C9H15NO B13255114 1-(Piperidin-3-YL)but-3-EN-1-one

1-(Piperidin-3-YL)but-3-EN-1-one

Cat. No.: B13255114
M. Wt: 153.22 g/mol
InChI Key: OKWIHLFHIFLPBI-UHFFFAOYSA-N
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Description

1-(Piperidin-3-YL)but-3-EN-1-one is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a but-3-en-1-one moiety. This α,β-unsaturated ketone (enone) structure confers unique reactivity, enabling participation in Michael additions, cycloadditions, and other conjugate addition reactions. Piperidine derivatives are widely studied in medicinal chemistry due to their bioactivity, and the enone group enhances electrophilicity, making this compound a versatile intermediate in organic synthesis and drug discovery .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-piperidin-3-ylbut-3-en-1-one

InChI

InChI=1S/C9H15NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2,8,10H,1,3-7H2

InChI Key

OKWIHLFHIFLPBI-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)C1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-3-YL)but-3-EN-1-one can be synthesized through various methods. One common approach involves the reaction of piperidine with but-3-en-1-one under specific conditions. For instance, a one-pot, solvent-free, and catalyst-free synthesis method has been developed, which involves the reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation . This method offers high yields and shorter reaction times.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of microwave irradiation and solvent-free conditions is particularly advantageous in industrial settings due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-3-YL)but-3-EN-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound "1-(Piperidin-3-YL)but-3-EN-1-one":

This compound is a chemical compound with the molecular formula C9H15NOC_9H_{15}NO . While the provided search results do not offer specific applications or case studies for this particular compound, they do provide some context regarding similar compounds and related chemical research.

General Applications of Piperidine Derivatives

  • Sigma Receptor Ligands Some research efforts focus on identifying sigma receptor 1 (S1R) ligands through screening piperidine/piperazine-based collections . These S1R ligands share similar binding poses and occupy hydrophobic binding pockets .
  • Antitubercular Agents: Certain synthesized compounds containing but-3-enyl groups have been identified as antitubercular agents against Mycobacterium tuberculosis . For example, 1-[(4-benzyloxyphenyl)-but-3-enyl]-1*H-*azoles have shown significant antitubercular activity .
  • Inhibition of Protein Kinases: Pyrrolo[2,3-d]pyrimidine compounds, which are structurally different but relevant in the context of pharmaceutical research, are known as inhibitors of protein kinases like Janus Kinase 3 (JAK3) . JAK3 is involved in signaling through receptors for interleukins and is primarily expressed in hematopoietic cells . Inhibiting JAK3 can be useful in treating T cell proliferative disorders and autoimmune diseases .
  • Treatment of Diabetes: Some compounds containing piperidine are used for preventing B-cell degeneration, improving pancreatic cell function, and increasing the size and number of pancreatic B-cells . They may also be suitable for treating conditions connected with GLP-1 or GLP-2 .
  • Other potential uses: Compounds including piperidine can be used as diuretics or antihypertensives and are suitable for preventing and treating acute kidney failure. They can also be used to treat inflammatory complaints of the respiratory tract, chronic inflammatory bowel diseases, such as irritable bowel syndrome (IBS), Crohn's disease, or ulcerative colitis, and also pancreatitis .

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-YL)but-3-EN-1-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with various enzymes and receptors, modulating their activity. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Properties

Compound Name Key Structural Features Functional Differences Biological/Chemical Relevance References
This compound (Target) Piperidin-3-yl + but-3-en-1-one Enone (C=C-O) Electrophilic reactivity, drug design -
1-(Piperidin-3-yl)but-3-yn-1-one Piperidin-3-yl + but-3-yn-1-one Alkyne (C≡C) vs. enone Higher rigidity; altered bioactivity
1-(Piperidin-2-yl)prop-2-en-1-one Piperidin-2-yl + shorter chain (prop-enone) Substitution position and chain length Influences receptor binding affinity
1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one Pyridine + piperidine + prop-enone Aromatic pyridine vs. phenyl Enhanced enzyme inhibition
1-(4-Fluorophenyl)but-3-en-1-one Fluorophenyl + but-enone Aromatic fluorophenyl vs. piperidine Altered pharmacokinetics
1-(piperazin-1-yl)but-3-en-1-one Piperazine (N-heterocycle) + but-enone Additional nitrogen in piperazine Improved solubility

Impact of Substituent Position and Chain Length

  • Chain Length: Butenone (C4) vs. propenone (C3) chains influence molecular flexibility and conjugation. Longer chains (butenone) may enhance interactions with hydrophobic protein pockets, while shorter chains (propenone) reduce steric hindrance .

Functional Group Effects

  • Enone vs.
  • Aromatic Substituents : Pyridine (in 1-(3-(Pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one) introduces nitrogen-based hydrogen bonding capabilities, enhancing inhibition of kinases or proteases compared to phenyl-substituted analogs .

Key Research Findings

Piperidine vs. Piperazine : Piperazine derivatives (e.g., 1-(piperazin-1-yl)but-3-en-1-one) exhibit enhanced water solubility due to the additional nitrogen, broadening their applicability in aqueous-phase reactions .

Fluorophenyl Substitution : Fluorine in 1-(4-Fluorophenyl)but-3-en-1-one improves metabolic stability and membrane permeability, a critical factor in central nervous system drug design .

Stereochemical Considerations : Stereoisomerism in piperidine derivatives (e.g., 3S vs. 3R configurations) significantly impacts bioactivity, as seen in kinase inhibitors .

Biological Activity

1-(Piperidin-3-YL)but-3-EN-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring attached to a butenone chain, which contributes to its reactivity and biological activity. The presence of the piperidine moiety is crucial for its interaction with various biological targets, including enzymes and receptors.

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have been shown to induce apoptosis in breast cancer cells while exhibiting low toxicity toward normal cells .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)15
Piperidine Derivative AHeLa (Cervical Cancer)10
Piperidine Derivative BA549 (Lung Cancer)20

Enzyme Inhibition

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance cholinergic neurotransmission, providing therapeutic benefits in cognitive disorders .

Table 2: AChE Inhibition Potency

CompoundAChE IC50 (µM)Reference
This compound8
Piperidine Derivative C5
Piperidine Derivative D12

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is mediated through the activation of caspases and the downregulation of anti-apoptotic proteins .
  • Enzyme Interaction : By binding to the active site of AChE, this compound prevents the breakdown of acetylcholine, thereby enhancing synaptic transmission in cholinergic neurons .

Study on Anticancer Effects

In a study published in Cancer Research, researchers evaluated the anticancer properties of various piperidine derivatives, including this compound. They reported that this compound significantly reduced tumor growth in xenograft models and demonstrated a favorable safety profile in preliminary toxicity assessments .

Study on Neuroprotective Effects

Another study focused on the neuroprotective effects of AChE inhibitors derived from piperidine structures. The findings indicated that treatment with this compound improved cognitive function in animal models of Alzheimer’s disease, supporting its potential use as a therapeutic agent for neurodegeneration .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the molecular conformation of the piperidine ring in 1-(Piperidin-3-YL)but-3-EN-1-one?

  • Methodological Answer : To analyze ring puckering, use X-ray crystallography combined with Cremer-Pople parameters . These parameters quantify out-of-plane displacements of ring atoms relative to a mean plane, enabling precise characterization of chair, boat, or twist-boat conformations. For accurate refinement, employ software like SHELXL, which supports anisotropic displacement parameters and disorder modeling . Pair crystallographic data with computational methods (e.g., DFT) to validate energy-minimized conformers.

Q. How can researchers optimize the synthesis of this compound to minimize side products?

  • Methodological Answer : Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to identify intermediates and byproducts . For example, acylation reactions involving piperidine derivatives often require controlled stoichiometry and temperature to avoid over-functionalization. Purification techniques like flash chromatography or recrystallization (using solvents such as ethyl acetate/hexane mixtures) can isolate the target compound. Document reaction conditions (e.g., time, catalyst loading) systematically to identify optimal parameters.

Q. What safety protocols should be followed when handling hazardous intermediates during the synthesis of this compound?

  • Methodological Answer : Adhere to hazard codes (e.g., Acute Tox. 4, Eye Irrit. 2) and safety statements (e.g., H303+H313+H333) . Use fume hoods, nitrile gloves, and safety goggles during synthesis. For spills, neutralize with inert absorbents and dispose of waste via certified hazardous material handlers. Always consult Safety Data Sheets (SDS) for specific first-aid measures, such as eye irrigation with water for 15 minutes upon exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?

  • Methodological Answer : Cross-validate spectral assignments using complementary techniques. For instance, low-intensity molecular ions in GC-MS (common with piperidine derivatives ) can be corroborated with high-resolution mass spectrometry (HRMS). For NMR, employ 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals caused by conformational flexibility. Computational tools like ACD/Labs or MestReNova can simulate spectra for comparison with experimental data.

Q. What strategies are effective for analyzing crystallographic disorder in this compound structures?

  • Methodological Answer : Use SHELXL’s PART and SUMP instructions to model disorder in the piperidine ring or butenone moiety . Refine anisotropic displacement parameters for each disordered component and apply geometric restraints to maintain chemically reasonable bond lengths/angles. Validate models with residual density maps (e.g., FoFcFo-Fc maps) and the R1/wR2 convergence criteria. Tools like Olex2 or PLATON can automate disorder detection and refinement.

Q. How should researchers design experiments to investigate the stereoelectronic effects of the but-3-en-1-one group on piperidine ring reactivity?

  • Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses . For example:

  • Feasibility : Use DFT calculations (e.g., Gaussian, ORCA) to model electron density distributions and frontier molecular orbitals.
  • Novelty : Compare kinetic data (e.g., nucleophilic substitution rates) between this compound and saturated analogs.
  • Ethics/Relevance : Ensure computational and experimental protocols align with green chemistry principles (e.g., solvent selection, waste reduction).

Key Considerations for Research Design

  • Data Contradiction Analysis : Always triangulate results across multiple techniques (e.g., crystallography, spectroscopy, computation) to address discrepancies.
  • Software Tools : Leverage SHELX for crystallography , Gaussian for computational modeling, and FINER/PICO frameworks for hypothesis development .
  • Safety and Compliance : Prioritize hazard mitigation through rigorous SDS review and institutional safety protocols .

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